Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Overview

Description

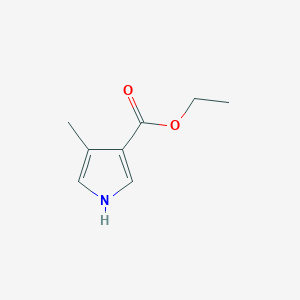

Ethyl 4-methyl-1h-pyrrole-3-carboxylate is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-1h-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Esterification Reaction: 4-methylpyrrole-3-carboxylic acid is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Purification: The resulting ester is purified through distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-1h-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-methylpyrrole-3-carboxylic acid.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 4-methyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been investigated for potential pharmacological activities, including antimicrobial and anticancer properties. For example, studies have shown that pyrrole derivatives can interact with various biological targets, influencing enzyme activity and receptor modulation.

Case Study: Anticancer Activity

A study explored the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated that specific modifications to the pyrrole structure enhanced its efficacy against certain cancer types, showcasing its potential as a lead compound in drug development.

Organic Synthesis

Building Block for Complex Molecules

This compound is widely utilized as a building block in organic synthesis, enabling the creation of more complex organic molecules. Its unique structural features allow for various chemical transformations, making it valuable in both academic and industrial laboratories .

Comparison with Similar Compounds

The following table compares this compound with other pyrrole derivatives:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Methyl group at the 4-position enhances reactivity | Medicinal chemistry, organic synthesis |

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | Methyl group at the 2-position | Less sterically hindered |

| Ethyl 4-methyl-1H-pyrrole-2-carboxylate | Carboxylate group at the 2-position | Varies in reactivity |

| Ethyl 1H-pyrrole-3-carboxylate | Lacks methyl group | Basic pyrrole reactivity |

Material Science

Incorporation into Polymers

this compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This application is particularly beneficial in producing high-performance materials for various industrial uses .

Agricultural Chemistry

Potential Use in Agrochemicals

Research is ongoing into the use of this compound as a precursor for developing new pesticides. These compounds aim to be more effective and environmentally friendly compared to existing agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1h-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and the biological context.

Comparison with Similar Compounds

Ethyl 4-methyl-1h-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:

Ethyl 2-methyl-1h-pyrrole-3-carboxylate: Similar in structure but with the methyl group at the 2-position.

Ethyl 4-methyl-1h-pyrrole-2-carboxylate: Similar in structure but with the carboxylate group at the 2-position.

Ethyl 1h-pyrrole-3-carboxylate: Lacks the methyl group, making it less sterically hindered.

Uniqueness: this compound is unique due to the specific positioning of the methyl and carboxylate groups, which influence its reactivity and potential applications. The presence of the methyl group at the 4-position can affect the electronic properties of the pyrrole ring, making it distinct from other derivatives.

Biological Activity

Ethyl 4-methyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

This compound (C8H11NO2) is characterized by a pyrrole ring with a carboxylate group and an ethyl ester. Its molecular structure allows for various chemical modifications, which can enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1H-pyrrole with ethyl chloroformate or through other esterification methods. The general synthetic route can be summarized as follows:

- Formation of Pyrrole : Start with the appropriate substituted aniline and react it with an aldehyde under acidic conditions to form the pyrrole ring.

- Esterification : The resulting pyrrole is then treated with ethyl chloroformate in the presence of a base to yield this compound.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes its antimicrobial activity:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Candida albicans | 14 |

These results indicate that this compound can be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited notable cytotoxicity against human cancer cells, including:

- MCF-7 (breast cancer) : IC50 = 8.5 µM

- HeLa (cervical cancer) : IC50 = 7.2 µM

- A549 (lung cancer) : IC50 = 6.9 µM

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .

Mechanistic Insights

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways. Additionally, it may disrupt cellular signaling pathways critical for tumor growth and survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of bacteria, demonstrating significant inhibition comparable to standard antibiotics .

- Cytotoxicity Assessment : In a comparative study involving various pyrrole derivatives, this compound was among the most effective in reducing cell viability in cultured cancer cells .

Q & A

Basic Questions

Q. What are common synthetic routes for Ethyl 4-methyl-1H-pyrrole-3-carboxylate and its derivatives?

this compound derivatives are typically synthesized via coupling reactions or cyclopropane formation. For example, coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions yields derivatives like Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate. Purification involves solvent extraction and column chromatography, with yields ranging from 23% to 71% depending on substituents . General procedures often include amide coupling (e.g., using DMSO and hydrazine hydrate at 100°C) to form intermediates, followed by cyclization .

Q. Which spectroscopic techniques are typically used to characterize this compound?

- ¹H NMR : Proton environments are analyzed in deuterated solvents (e.g., DMSO-d₆), with characteristic shifts for pyrrole protons (δ ~6.3–7.8 ppm) and ester groups (δ ~4.1–4.3 ppm for –OCH₂– and δ ~1.1–1.3 ppm for –CH₃) .

- ESI-MS : Molecular ion peaks ([M+1]⁺ or [M-1]⁻) confirm molecular weights, e.g., m/z 402.2 for iodinated derivatives .

- HPLC : Purity validation (>95% in some cases) ensures compound integrity for downstream applications .

Q. How can X-ray crystallography be applied to determine the structure of pyrrole derivatives?

Single-crystal X-ray diffraction (SCXRD) is used to resolve molecular geometry and packing. Tools like SHELXL refine structures using intensity data, while Mercury visualizes hydrogen bonding and π-π interactions . For example, DFT-optimized structures in studies of ethyl 4-hydroxy-pyrrole derivatives validate bond lengths and angles against experimental data .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of pyrrole derivative reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. For ethyl 4-hydroxy-pyrrole derivatives, DFT simulations at the B3LYP/6-31G(d) level correlate with experimental NMR and IR data, revealing charge distribution effects on hydrogen bonding . Such models guide synthetic modifications to enhance bioactivity or stability.

Q. What strategies resolve contradictions in spectral data versus crystallographic findings for pyrrole compounds?

- Replication : Repeat synthesis to rule out experimental error .

- Complementary Techniques : Use SCXRD to resolve ambiguities in NMR assignments (e.g., overlapping proton signals).

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution vs. solid state, as seen in studies of hydrogen-bonded networks .

Q. How to analyze hydrogen bonding patterns in pyrrole derivatives using graph set analysis?

Graph set analysis (G) categorizes hydrogen bonds into patterns like chains (C), rings (R), or self-associated dimers (D). For example, in ethyl 4-hydroxy-pyrrole-3-carboxylate, O–H···O and N–H···O interactions form R₂²(8) motifs, which stabilize crystal packing. Tools like Mercury quantify these interactions via Hirshfeld surface analysis .

Q. Methodological Resources

Properties

IUPAC Name |

ethyl 4-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDOYVVZUVZLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284158 | |

| Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-49-7 | |

| Record name | 2199-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.